molecular formula C10H16N2O8 B1433913 Ethylenediaminetetraacetic acid-D16 CAS No. 203805-96-3

Ethylenediaminetetraacetic acid-D16

Cat. No.: B1433913
CAS No.: 203805-96-3
M. Wt: 308.34 g/mol
InChI Key: KCXVZYZYPLLWCC-PZVDDEMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylenediaminetetraacetic acid-D16 typically involves the reaction of ethylenediamine with deuterated chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid-D16 undergoes various chemical reactions, including complexation, chelation, and substitution reactions. It forms stable complexes with metal ions, which is a key feature of its chemical behavior .

Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts, bases, and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of desired complexes .

Major Products: The major products formed from reactions involving this compound are metal complexes, which are used in various applications such as metal ion sequestration and catalysis .

Scientific Research Applications

Ethylenediaminetetraacetic acid-D16 is extensively used in scientific research due to its unique properties. In chemistry, it is employed as a chelating agent to study metal-ligand interactions. In biology, it is used to investigate the role of metal ions in biological systems. In medicine, it is utilized in diagnostic imaging techniques such as NMR spectroscopy. Additionally, it finds applications in the industry for metal ion sequestration and as a stabilizer in various formulations .

Mechanism of Action

The mechanism of action of ethylenediaminetetraacetic acid-D16 involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate ring structure. This binding alters the reactivity of the metal ions, making them more soluble and less likely to form insoluble precipitates .

Properties

IUPAC Name

deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-PZVDDEMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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